Cas no 952917-12-3 (N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide)
N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide
- STK347391
- BBL000376
- SEL11890088
- T0891
- BB 0245816
- propanamide, N-[4-(3-aminophenyl)-2-thiazolyl]-
- N-[4-(3-Amino-phenyl)-thiazol-2-yl]-propiona mide
- N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide
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- MDL: MFCD09754374
- Inchi: 1S/C12H13N3OS/c1-2-11(16)15-12-14-10(7-17-12)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16)
- InChI Key: DFCCBSWMMGLBOI-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=C(C=2)N)N=C1NC(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 275
- Topological Polar Surface Area: 96.2
N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N292490-250mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N292490-500mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N292490-1000mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 1g |
$ 720.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389648-250mg |
N-(4-(3-aminophenyl)thiazol-2-yl)propionamide |
952917-12-3 | 95% | 250mg |
¥1209.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389648-1g |
N-(4-(3-aminophenyl)thiazol-2-yl)propionamide |
952917-12-3 | 95% | 1g |
¥2808.00 | 2024-04-24 | |
| abcr | AB369702-500 mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB369702-1 g |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 1g |
€322.50 | 2023-04-26 | ||
| A2B Chem LLC | AU07275-500mg |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | >95% | 500mg |
$467.00 | 2024-07-18 | |
| A2B Chem LLC | AU07275-1g |
N-[4-(3-Aminophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | >95% | 1g |
$509.00 | 2024-07-18 | |
| Ambeed | A781164-1g |
N-[4-(3-AMinophenyl)-1,3-thiazol-2-yl]propanamide |
952917-12-3 | 95% | 1g |
$420.0 | 2025-04-14 |
N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide Suppliers
N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide
Comprehensive Overview of N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide (CAS No. 952917-12-3)
N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide, identified by its CAS number 952917-12-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an aminophenyl group with a thiazole ring, making it a valuable intermediate in the synthesis of novel therapeutic agents. Researchers are particularly interested in its potential applications due to its structural similarity to bioactive molecules targeting various cellular pathways.
The growing demand for small-molecule inhibitors and kinase modulators has placed compounds like N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide at the forefront of drug discovery. Recent studies highlight its relevance in addressing inflammation and metabolic disorders, aligning with current trends in precision medicine. Its thiazole moiety is known for enhancing binding affinity to biological targets, a feature frequently explored in AI-driven drug design platforms.
From a synthetic chemistry perspective, the compound’s propanamide backbone offers versatility for derivatization, enabling the development of tailored analogs with improved pharmacokinetic properties. This adaptability resonates with the pharmaceutical industry’s focus on structure-activity relationship (SAR) optimization, a topic frequently searched in academic and industrial databases. Additionally, its CAS number 952917-12-3 serves as a critical identifier for regulatory compliance and patent documentation.
Environmental and green chemistry considerations are also pivotal in discussions about this compound. Researchers are investigating eco-friendly synthesis routes to minimize waste, reflecting broader societal concerns about sustainable manufacturing. Such efforts align with the United Nations’ Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production), which emphasizes the need for cleaner chemical processes.
In the context of personalized medicine, N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide exemplifies how targeted therapies are evolving. Its potential role in modulating specific enzymes or receptors makes it a candidate for treating conditions like autoimmune diseases or neurodegenerative disorders, topics frequently queried in medical forums. The compound’s 3-aminophenyl group further enhances its ability to interact with biological systems, a feature leveraged in high-throughput screening assays.
For analytical chemists, the compound’s chromatographic behavior and spectroscopic properties are of particular interest. Advanced techniques such as LC-MS and NMR are employed to characterize its purity and stability, ensuring reproducibility in research. These methodologies are often searched alongside CAS 952917-12-3 in scientific literature, underscoring the compound’s technical relevance.
Looking ahead, the integration of machine learning in chemical research may unlock new applications for N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide. Predictive modeling could accelerate the identification of its off-target effects or synergistic combinations with other drugs, addressing common queries about drug synergy and toxicity profiling. Such innovations align with the increasing use of computational chemistry in modern laboratories.
In summary, N-4-(3-Aminophenyl)-1,3-thiazol-2-ylpropanamide (CAS No. 952917-12-3) represents a multifaceted compound with broad implications for drug development, sustainability, and analytical science. Its structural features and potential applications continue to inspire research across disciplines, making it a subject of enduring scientific and industrial interest.
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